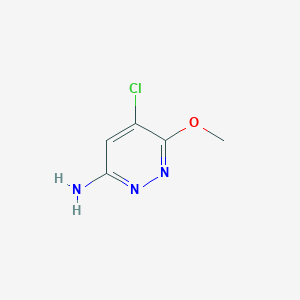

5-chloro-6-methoxypyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFWNJYXKWKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89182-21-8 | |

| Record name | 5-chloro-6-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloro-6-methoxypyridazin-3-amine synthesis pathway

An in-depth technical guide on the synthesis of 3-amino-6-methoxypyridazine, a closely related compound to the requested 5-chloro-6-methoxypyridazin-3-amine, is provided below. A direct, experimentally validated synthesis pathway for this compound could not be located in the available literature. The key structural difference is the position of the chloro group; in the requested compound, it is at the 5-position, whereas the documented synthesis pathways lead to compounds with substitution at the 6-position, which is subsequently replaced.

Synthesis Pathway Overview

The synthesis of 3-amino-6-methoxypyridazine is typically achieved in a two-step process. The first step involves the selective amination of 3,6-dichloropyridazine to yield 3-amino-6-chloropyridazine. The subsequent step is a nucleophilic substitution of the remaining chlorine atom with a methoxy group to produce the final product.

Step 1: Synthesis of 3-amino-6-chloropyridazine

The initial step of the synthesis involves the reaction of 3,6-dichloropyridazine with ammonia. This reaction selectively replaces one of the chlorine atoms with an amino group.

Reaction:

3,6-dichloropyridazine + NH₃ → 3-amino-6-chloropyridazine

Various solvents and reaction conditions have been reported for this amination reaction, with yields being generally high.

Step 2: Synthesis of 3-amino-6-methoxypyridazine

The intermediate, 3-amino-6-chloropyridazine, is then converted to 3-amino-6-methoxypyridazine by reaction with sodium methoxide.[1][2][3] This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces the chloride ion.

Reaction:

3-amino-6-chloropyridazine + NaOCH₃ → 3-amino-6-methoxypyridazine + NaCl

This reaction is typically carried out in methanol at elevated temperatures.[1]

Quantitative Data Summary

| Step | Reactant(s) | Reagent(s) | Product | Molar Ratio (Reactant:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,6-dichloropyridazine, Ammonia water | - | 3-amino-6-chloropyridazine | 1:1.5 to 1:3.75 | Ethanol or Dichloromethane | 78 - 100 | 5 - 9 | 82.6 - 96.7 |

| 2 | 3-amino-6-chloropyridazine, Sodium methoxide | Copper powder | 3-amino-6-methoxypyridazine | 1:1.14 | Methanol | 160 | 24 | 85.7 |

Experimental Protocols

Step 1: Synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine

Materials:

-

3,6-dichloropyridazine

-

Ammonia water

-

Ethanol or Dichloromethane

-

Round bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve 3,6-dichloropyridazine (e.g., 14.90g, 100mmol) in a suitable solvent such as ethanol (377ml).[4]

-

Add ammonia water (e.g., 26.3g, 750mmol) to the solution.[4]

-

Heat the mixture at reflux (e.g., 78°C for ethanol) with stirring for a specified time (e.g., 5 hours).[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization and/or silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]

Step 2: Synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine

Materials:

-

3-amino-6-chloropyridazine

-

Sodium methoxide (25% w/w in methanol)

-

Copper powder

-

Methanol

-

Sealed tube or Carius tube

-

Heating apparatus

-

Filtration apparatus

-

Silica gel for column chromatography

-

Rotary evaporator

Procedure:

-

Place 3-amino-6-chloropyridazine (e.g., 500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25 % w/w), and copper powder (331 mg, 5.17 mmol) in a sealed tube with methanol (3 ml).[1]

-

Heat the sealed tube at 160°C for 24 hours.[1]

-

After cooling, dilute the reaction mixture with methanol (10 ml) and filter to remove solid residues.[1]

-

Concentrate the filtrate under vacuum using a rotary evaporator.[1]

-

Purify the residue by chromatography on silica gel using a suitable eluent (e.g., acetate and hexane, 1:2) to obtain 3-amino-6-methoxypyridazine.[1]

Synthesis Pathway Diagram

Caption: Two-step synthesis of 3-amino-6-methoxypyridazine.

References

- 1. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 3. US2891953A - 3-amino-6-substituted pyridazines and methods of preparing and utilizing same - Google Patents [patents.google.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Methoxypyridazin-3-amine (CAS: 7252-84-8)

Disclaimer: The initial request for information on 5-chloro-6-methoxypyridazin-3-amine with CAS number 108578-31-4 could not be fulfilled as this specific combination does not correspond to a readily identifiable compound in public chemical databases. This guide instead focuses on the closely related and well-documented compound, 6-Methoxypyridazin-3-amine (CAS: 7252-84-8) , a key intermediate in pharmaceutical research and development.

This technical guide provides a comprehensive overview of 6-methoxypyridazin-3-amine, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and its known biological significance and applications.

Chemical and Physical Properties

6-Methoxypyridazin-3-amine and its hydrochloride salt are foundational building blocks in medicinal chemistry. Their physicochemical properties are summarized below.

6-Methoxypyridazin-3-amine

| Property | Value | Source |

| CAS Number | 7252-84-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₅H₇N₃O | [1][3][6][7] |

| Molecular Weight | 125.13 g/mol | [1][3][6][7] |

| IUPAC Name | 6-methoxypyridazin-3-amine | [1][3] |

| Appearance | White to off-white or yellowish solid | [2][8] |

| Melting Point | 108-109 °C | [2] |

| Boiling Point (Predicted) | 353.5 ± 22.0 °C | [2] |

| Density (Predicted) | 1.224 g/cm³ | [2][4] |

| pKa (Predicted) | 5.84 ± 0.10 | [2] |

| LogP | -0.4 | [1] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [8] |

| Stability | Stable under normal handling and storage conditions. | [8][9] |

6-Methoxypyridazin-3-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 1589503-98-9 | [10][11] |

| Molecular Formula | C₅H₈ClN₃O | [11] |

| Molecular Weight | 161.59 g/mol | [10][11][12] |

| Appearance | Light yellow to yellow solid | [11] |

| Storage | 2°C - 8°C, sealed, away from moisture. | [11][13] |

Synthesis and Experimental Protocols

The primary route for synthesizing 6-methoxypyridazin-3-amine involves the nucleophilic aromatic substitution of a halogenated precursor, typically 3-amino-6-chloropyridazine, with sodium methoxide.[3][10]

General Synthesis Workflow

Caption: General synthesis workflow for 6-methoxypyridazin-3-amine.

Experimental Protocol 1: Synthesis in a Sealed Tube with Copper Catalyst

This method utilizes a copper catalyst to facilitate the reaction.

Materials:

-

3-amino-6-chloropyridazine (500 mg, 3.86 mmol)

-

Sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w in methanol)

-

Copper powder (331 mg, 5.17 mmol)

-

Methanol (13 ml total)

-

Silica gel for chromatography

-

Ethyl acetate and hexane (for elution)

Procedure:

-

A mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in 3 ml of methanol is heated in a sealed tube at 160°C for 24 hours.[7]

-

After cooling, the reaction mixture is diluted with 10 ml of methanol and filtered.[7]

-

The filtrate is concentrated under vacuum.[7]

-

The residue is purified by chromatography on silica gel using a 1:2 mixture of ethyl acetate and hexane as the eluent to yield the final product.[7]

Experimental Protocol 2: Synthesis in a Carius Tube

This protocol is a common laboratory-scale synthesis method.

Materials:

-

3-amino-6-chloropyridazine (3.40 g, 0.026 mol)

-

Sodium metal (0.61 g, 0.027 mol)

-

Methanol (50 ml)

-

Petroleum ether and chloroform (60:40)

-

Activated charcoal

Procedure:

-

A solution of sodium methoxide in methanol is prepared by dissolving clean sodium metal in methanol.

-

3-amino-6-chloropyridazine is added to the sodium methoxide solution in a Carius tube, which is then sealed.[2][7]

-

After cooling and opening the tube, the contents are filtered to remove the light brown solid.[2][7]

-

The filtrate is evaporated to dryness at room temperature.[2][7]

-

The resulting crystalline solid is dissolved in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered for purification.[7]

Biological Activity and Applications

6-Methoxypyridazin-3-amine is a crucial intermediate in the synthesis of various therapeutic agents, particularly in the fields of oncology and neurology.[8] Its derivatives have demonstrated potential as antimicrobial and anticancer agents.[3]

One of the most significant applications of this compound is as a key intermediate in the synthesis of Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2]

Mechanism of Action of Relugolix (A Key Derivative)

Relugolix functions by blocking the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the downstream production of testosterone in men and estrogen in women. This hormonal suppression is the therapeutic basis for its efficacy in hormone-sensitive conditions.

Caption: Simplified signaling pathway illustrating the mechanism of action of Relugolix.

Safety and Handling

6-Methoxypyridazin-3-amine is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, lab coats, and eye protection, should be followed when handling this compound. Work should be conducted in a well-ventilated area.[9]

Conclusion

6-Methoxypyridazin-3-amine is a versatile and valuable building block in the synthesis of pharmaceutically active compounds. Its straightforward synthesis and the biological significance of its derivatives, such as Relugolix, underscore its importance in drug discovery and development. This guide provides essential technical information to support further research and application of this key chemical intermediate.

References

- 1. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 3. Buy 3-Amino-6-methoxypyridazine | 7252-84-8 [smolecule.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 8. Best CAS No 1642-81-5 4-(CHLOROMETHYL)-BENZOIC ACID Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 11. 6-methoxypyridazin-3-aminehydrochloride | 1589503-98-9 [chemicalbook.com]

- 12. GSRS [precision.fda.gov]

- 13. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | PNC50398 [biosynth.com]

An In-depth Technical Guide on the Hypothetical Molecular Structure of 5-chloro-6-methoxypyridazin-3-amine

Disclaimer: The compound 5-chloro-6-methoxypyridazin-3-amine is not a readily available chemical and specific experimental data for this molecule is not present in publicly accessible scientific literature. This technical guide has been constructed based on data from closely related and structurally similar pyridazine derivatives. The experimental protocols and characterization data presented herein are hypothetical and are intended to serve as a scientific and research-oriented projection.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the hypothetical molecule, this compound, providing a comprehensive overview of its potential molecular structure, physicochemical properties, a plausible synthetic route, and its potential role in drug discovery. The information is curated for researchers, scientists, and professionals involved in drug development.

Molecular Structure and Physicochemical Properties

The proposed molecular structure of this compound features a pyridazine ring substituted with a chlorine atom at the C5 position, a methoxy group at the C6 position, and an amine group at the C3 position. The presence of these functional groups is expected to influence its chemical reactivity, solubility, and biological activity.

For the purpose of this guide, the physicochemical properties of a closely related, known isomer, 6-chloro-4-methoxypyridazin-3-amine , are summarized in the table below to provide an estimated profile.

| Property | Value | Source |

| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |

| Molecular Weight | 159.57 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-4-methoxypyridazin-3-amine | PubChem[1] |

| CAS Number | 808770-39-0 | PubChem[1] |

| SMILES | COC1=CC(=NN=C1N)Cl | PubChem[1] |

| InChI | InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | PubChem[1] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from established methods for analogous pyridazine derivatives. The following protocol is a hypothetical adaptation of the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine.[2][3]

Reaction Scheme:

Detailed Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-6-aminopyridazine (1 eq.) in anhydrous methanol (10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, carefully add sodium methoxide (1.1 eq.) portion-wise at room temperature. The reaction mixture may experience a slight exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid.

-

Extraction: Remove the methanol under reduced pressure. To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., N-H, C-O, C-Cl).

Potential in Drug Discovery and Development

While there is no specific biological data for this compound, the pyridazine scaffold is a well-known pharmacophore present in numerous biologically active compounds. The logical workflow for investigating the therapeutic potential of a novel compound like this is outlined below.

Conclusion

This technical guide provides a theoretical framework for the molecular structure, properties, and synthesis of the novel compound this compound. While direct experimental data is currently unavailable, the information presented, based on closely related analogs, offers a valuable starting point for researchers interested in the synthesis and evaluation of this and similar pyridazine derivatives for potential therapeutic applications. Further experimental investigation is necessary to validate the proposed synthesis and to explore the biological activity profile of this compound.

References

Spectroscopic Characterization of 5-chloro-6-methoxypyridazin-3-amine: A Technical Overview

Disclaimer: Publicly available, experimentally verified spectroscopic data for 5-chloro-6-methoxypyridazin-3-amine is limited. This guide provides a representative analysis based on general principles and data for analogous compounds. The information herein is intended for research and development professionals in the pharmaceutical and chemical sciences.

Introduction

This compound is a substituted pyridazine derivative. Compounds of this class are of interest in medicinal chemistry due to their potential biological activities. Spectroscopic analysis is crucial for the unequivocal identification and characterization of such novel chemical entities. This document outlines the expected spectroscopic data (NMR, IR, MS) for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the amine group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridazine ring.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a separate signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 7.5 | 115 - 125 |

| Methoxy (-OCH₃) | 3.8 - 4.2 | 55 - 65 |

| Amine (-NH₂) | 4.5 - 6.0 (broad) | - |

| C-Cl | - | 140 - 150 |

| C-OCH₃ | - | 155 - 165 |

| C-NH₂ | - | 145 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 (two bands) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N, C=C (Aromatic Ring) | Stretching | 1500 - 1650 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. The predicted monoisotopic mass for C₆H₇ClN₂O is approximately 158.02 g/mol .[1]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~158 | Molecular ion peak. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the M peak. |

| [M+H]⁺ | ~159 | Protonated molecular ion, commonly observed in soft ionization techniques like ESI. |

| Fragments | Various | Fragmentation pattern will depend on the ionization method and energy. Common losses may include CH₃, OCH₃, Cl, and HCN. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or in a solution cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements for elemental composition determination.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, the predicted NMR, IR, and MS data, in conjunction with the generalized experimental protocols provided, offer a solid framework for its characterization. This technical guide serves as a valuable resource for researchers involved in the synthesis and analysis of novel pyridazine derivatives and other heterocyclic compounds.

References

The Solubility Profile of 5-chloro-6-methoxypyridazin-3-amine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the novel compound 5-chloro-6-methoxypyridazin-3-amine. As a critical parameter in drug discovery and development, understanding the solubility of a compound is paramount for predicting its bioavailability and formulating it into an effective therapeutic. This document outlines the methodologies for determining solubility, presents available data, and discusses the implications for further research and development.

Introduction to this compound

This compound is a heterocyclic amine with potential applications in medicinal chemistry. While specific biological activities for this exact compound are not extensively documented in publicly available literature, related pyridazine derivatives have shown promise as antifungal and antimicrobial agents. The structural alerts within the molecule suggest its potential as a kinase inhibitor or for other roles in modulating biological pathways.

It is important to note that at the time of this publication, specific quantitative solubility data for this compound in various solvents and across a range of pH values is not publicly available. This guide, therefore, focuses on the established experimental protocols to determine these crucial parameters and provides a framework for researchers to generate this data.

The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability.[1] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Poor solubility can lead to low and variable absorption, hindering the development of a promising drug candidate.[1] Therefore, determining the solubility profile early in the drug discovery process is essential for:

-

Lead Optimization: Guiding medicinal chemistry efforts to improve solubility and other physicochemical properties.

-

Formulation Development: Selecting appropriate excipients and delivery technologies to enhance drug dissolution.

-

In Vivo Studies: Ensuring adequate compound exposure in preclinical and clinical trials.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[2]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer.[2][3] This high-throughput screening method is valuable in the early stages of drug discovery for quickly assessing a large number of compounds.[1][2]

Common Methods for Kinetic Solubility Determination:

-

Nephelometry: Detects precipitation by measuring light scattering.[1][4]

-

Direct UV/LC-MS Analysis: Quantifies the amount of dissolved compound after filtration or centrifugation to remove any precipitate.[3][5]

Detailed Experimental Protocol: Kinetic Solubility via the Shake-Flask Method [3][5]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add a small volume of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a microplate well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the microplate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 24 hours).[2][3]

-

Separation of Undissolved Compound: Filter the samples through a filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate using a validated analytical method, such as LC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve is used to quantify the results.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when there is an equilibrium between the dissolved and undissolved states.[6][7] This measurement is more time-consuming but provides a more accurate representation of a compound's true solubility.[1] It is typically performed on a smaller number of promising candidates during lead optimization and pre-formulation stages.[2]

Detailed Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method [8]

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, PBS at various pH values).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method like HPLC with UV detection.[9]

Expected Solubility Profile and Influencing Factors

While specific data is pending, the chemical structure of this compound allows for some predictions regarding its solubility.

-

pH-Dependent Solubility: The presence of the amine group suggests that the compound will exhibit pH-dependent solubility. The amine group can be protonated at acidic pH, leading to increased aqueous solubility. Conversely, at higher pH values, the compound will be in its neutral, less soluble form. A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.

-

Solvent Effects: The compound's solubility is expected to be higher in organic solvents compared to aqueous solutions. Data from related compounds like 6-chloropyridazin-3-amine shows that solubility increases with temperature and varies significantly across different organic solvents.[10]

Table 1: Proposed Solvents for Solubility Screening of this compound

| Solvent Class | Examples | Rationale |

| Aqueous Buffers | PBS (pH 7.4), Acetate Buffer (pH 4.5) | To simulate physiological conditions and assess pH-dependency. |

| Alcohols | Methanol, Ethanol | Common polar protic solvents used in synthesis and formulation. |

| Aprotic Polar | DMSO, Acetonitrile, DMF | To assess solubility in solvents used for stock solutions and reactions. |

| Non-polar | Dichloromethane, Toluene | To understand the lipophilic character of the compound. |

Biological Context and Potential Signaling Pathways

Given that related pyridazine derivatives have shown antifungal activity, it is plausible that this compound may also target pathways essential for fungal survival.[11] A common mechanism for antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that needs to be experimentally determined to advance its development as a potential therapeutic agent. This guide provides the necessary experimental framework for researchers to generate robust and reliable kinetic and thermodynamic solubility data. Future work should focus on:

-

Generating a comprehensive solubility profile in various aqueous buffers and organic solvents.

-

Determining the pH-solubility profile to understand its behavior in different physiological environments.

-

Investigating its biological activity to elucidate its mechanism of action and potential therapeutic applications.

By systematically addressing these points, the full potential of this compound can be unlocked for the benefit of patients.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Scaffold: A Technical Guide to the Potential Mechanism of Action of 5-chloro-6-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific research has been published detailing the mechanism of action of 5-chloro-6-methoxypyridazin-3-amine. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related pyridazine derivatives. The information herein is intended to provide a scientifically grounded framework for future research and drug discovery efforts.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capabilities, and weak basicity, make it an attractive moiety for designing novel therapeutics.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[2][3][4][5] The 3-aminopyridazine substructure, in particular, is a recurring motif in pharmacologically active compounds, underscoring its importance in drug-target interactions.[3][6]

The subject of this guide, this compound, combines this key 3-aminopyridazine core with a chloro and a methoxy substituent. These functional groups are expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive research into the biological activities of substituted pyridazines, a primary hypothesized mechanism of action for this compound is the inhibition of protein kinases . Several pyridazine derivatives have been identified as potent kinase inhibitors, playing a role in regulating signal transduction pathways that are often dysregulated in diseases like cancer.[7][8]

Potential Kinase Targets

Pyridazine-based compounds have been shown to inhibit a variety of kinases, including:

-

PIM Kinases: These are constitutively active serine/threonine kinases that play a crucial role in cell survival and proliferation. Pyridazines have been identified as PIM kinase inhibitors with anti-leukemic activity.[3]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Pyridopyridazine derivatives have been shown to inhibit CDKs, demonstrating anticancer potential.[7][8]

-

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is implicated in fibrosis and cancer. A recent patent highlights pyridazinyl amino derivatives as ALK5 inhibitors.[9]

The 3-amino group of this compound is well-positioned to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common binding motif for kinase inhibitors. The chloro and methoxy groups at the 5 and 6 positions, respectively, would likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Hypothetical Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound through the inhibition of a generic protein kinase.

Caption: Hypothetical signaling pathway inhibited by this compound.

Quantitative Data from Structurally Related Compounds

While no specific data exists for this compound, the following table summarizes the reported biological activities of other pyridazine derivatives to provide a contextual framework for its potential potency.

| Compound Class | Target | Activity | Reference |

| Pyridazine Derivatives | Mycobacterium tuberculosis | MIC: 1.6 - 6.25 µg/mL | [2] |

| 3-O-substituted benzyl pyridazinones | Anti-inflammatory | Potent activity | [4] |

| Pyridopyridazinone Derivatives | Type-IV Phosphodiesterase | Potent and selective inhibitors | [8] |

| Pyridazinyl Amino Derivatives | ALK5 | Inhibitors | [9] |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays would be required. The following protocols outline a potential experimental workflow.

Kinase Inhibition Assays

Objective: To determine if this compound inhibits the activity of a panel of protein kinases.

Methodology:

-

Primary Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases using a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ Kinase Assay).

-

IC50 Determination: For any kinases showing significant inhibition in the primary screen, a dose-response curve is generated by assaying the compound across a range of concentrations (e.g., 0.01 µM to 100 µM). The concentration that inhibits 50% of the kinase activity (IC50) is then calculated.

-

Mechanism of Inhibition Studies: For promising kinase targets, further assays are conducted to determine if the inhibition is ATP-competitive. This is typically done by measuring the IC50 at various ATP concentrations.

Cell-Based Assays

Objective: To assess the effect of this compound on cancer cell proliferation and the phosphorylation of downstream kinase targets.

Methodology:

-

Cell Proliferation Assay: A panel of cancer cell lines is treated with increasing concentrations of the compound for 72 hours. Cell viability is measured using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The concentration that reduces cell viability by 50% (GI50) is determined.

-

Western Blot Analysis: Cancer cells are treated with the compound for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates to confirm target engagement and pathway modulation in a cellular context.

Experimental Workflow Diagram

The following diagram outlines the proposed experimental workflow to investigate the mechanism of action.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) and Logical Framework

The biological activity of this compound is logically derived from the interplay of its core scaffold and substituents.

Caption: Logical relationship of the chemical structure to its potential biological activity.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a potential mechanism of action centered on the inhibition of protein kinases. The pyridazine core, combined with the strategically placed amino, chloro, and methoxy groups, provides a promising framework for potent and selective interactions with kinase targets. The experimental protocols and logical frameworks presented in this guide offer a clear path forward for the scientific community to formally elucidate its mechanism of action and unlock its therapeutic potential. Further research into this and related pyridazine derivatives is warranted and holds promise for the development of novel therapeutics.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. sarpublication.com [sarpublication.com]

- 5. researchgate.net [researchgate.net]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. Pyridazine and its derivatives | PPTX [slideshare.net]

- 9. US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Chloro-6-methoxypyridazin-3-amine Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-6-methoxypyridazin-3-amine derivatives and their analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document consolidates key information on their synthesis, biological activities, and underlying mechanisms of action, with a focus on their applications in oncology and kinase inhibition.

Core Structure and Rationale

The this compound scaffold serves as a versatile pharmacophore. The pyridazine ring is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions. The strategic placement of the chloro, methoxy, and amine substituents provides multiple points for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the reactivity of the pyridazine core, while the amino group provides a key site for derivatization to explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives typically involves multi-step sequences. A general approach to N-substituted derivatives is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for N-substituted derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-6-methoxypyridazine (A key analog)

This protocol describes the synthesis of a closely related analog, which can be adapted for the synthesis of the 5-chloro core.

-

Reaction: A mixture of 3-amino-6-chloropyridazine (3.40 g, 0.026 mol) is placed in a Carius tube with a solution of sodium methoxide in methanol (prepared from 0.61 g of clean sodium metal and 50 ml of methanol).

-

Conditions: The Carius tube is sealed and heated in a Carius furnace at 160°C for 20 hours.[1][2]

-

Work-up: After cooling, the contents are removed, and the solid is filtered off. The filtrate is evaporated to dryness.

-

Purification: The resulting solid is dissolved in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered to yield 3-amino-6-methoxypyridazine.[1][2]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the pyridazine and related pyridazinone core have demonstrated significant potential as anticancer agents and kinase inhibitors. The following tables summarize the biological activity of structurally related compounds.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Pyridazine and Pyridazinone Derivatives

| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |

| 11m | 3,6-disubstituted pyridazine with two morpholine moieties | T-47D (Breast) | 0.43 | [3] |

| MDA-MB-231 (Breast) | 0.99 | [3] | ||

| 2S-13 | Aryl hydrazonal derivative | MDA-MB-231 (Breast) | 7.73 | [4] |

| 4T1 (Mouse Breast) | 8.21 | [4] | ||

| 4f | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 6.25 | [5] |

| 4k | Imamine-1,3,5-triazine derivative | MDA-MB-231 (Breast) | 8.18 | [5] |

Key SAR Observations for Anticancer Activity:

-

The presence of bulky and heterocyclic substituents at the 3 and 6 positions of the pyridazine ring appears to be crucial for potent anticancer activity.[3]

-

Specific substitutions on appended phenyl rings can significantly influence cytotoxicity.[4]

-

Hybrid molecules incorporating the pyridazine scaffold with other pharmacophores, such as triazines, have shown promising results.[5]

Kinase Inhibitory Activity

Table 2: Kinase Inhibitory Activity of Pyridazine and Pyridazinone Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 11m | CDK2 | 20.1 | [3] |

| 11h | CDK2 | 43.8 | [3] |

| 11l | CDK2 | 55.6 | [3] |

| 5b | VEGFR-2 (% inhibition at 10 µM) | 92.2% | [6][7] |

| K00135 | PIM1 | Low nanomolar | [6] |

Key SAR Observations for Kinase Inhibition:

-

The pyridazine core can serve as a scaffold for potent ATP-competitive kinase inhibitors.[1][6]

-

Substitutions at the 3 and 6 positions are critical for achieving high potency and selectivity against specific kinases like CDK2 and VEGFR.[3][6]

-

Imidazo[1,2-b]pyridazines, a related class of compounds, have been identified as potent PIM kinase inhibitors.[6]

Signaling Pathways

Based on the kinase inhibition profiles of related compounds, this compound derivatives are likely to interfere with key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Potential Signaling Pathway Interactions

Caption: Potential signaling pathways targeted by pyridazine derivatives.

These compounds may exert their anticancer effects by inhibiting kinases such as VEGFR, leading to the suppression of angiogenesis. Inhibition of cyclin-dependent kinases (CDKs) like CDK2 can induce cell cycle arrest and apoptosis. Furthermore, targeting kinases like PIM, which are involved in cell survival pathways, represents another potential mechanism of action.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibitory Assay (General)

This protocol provides a general framework for assessing the kinase inhibitory potential of the synthesized compounds.

-

Assay Principle: The assay measures the phosphorylation of a substrate peptide by a specific kinase in the presence and absence of the test compound. The ADP-Glo™ Kinase Assay is a common method.

-

Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, and the test compound.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of the compounds on cancer cell lines.

-

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials: Cancer cell lines, cell culture medium, MTT reagent, and solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of new derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data on related analogs highlight their potential as potent kinase inhibitors and anticancer compounds. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship for this specific scaffold. Further investigation into their mechanism of action, including the identification of specific kinase targets and their effects on downstream signaling pathways, will be crucial for advancing these compounds into preclinical and clinical development. The exploration of this chemical space holds significant promise for the discovery of next-generation targeted therapies.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

An In-depth Technical Guide to 5-chloro-6-methoxypyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-chloro-6-methoxypyridazin-3-amine, a substituted pyridazine of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document focuses on its predicted physicochemical properties, a plausible synthetic route based on established pyridazine chemistry, and its potential biological significance in the context of the broader class of pyridazine-containing compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related molecules for drug discovery applications.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the acidity or basicity of substituents, make it a versatile component in the design of bioactive molecules. Pyridazine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The substitution pattern on the pyridazine ring is crucial for modulating the compound's physicochemical properties and its interaction with biological targets.

This guide focuses on the specific isomer, this compound, providing a theoretical and practical framework for its synthesis and potential applications.

Physicochemical Properties

Experimental data for this compound is not extensively reported. The following table summarizes its predicted physicochemical properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₆ClN₃O | |

| Molecular Weight | 159.57 g/mol | |

| CAS Number | 89182-21-8 | |

| LogP | 0.9 - 1.2 | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | 73.2 Ų | Influences membrane permeability. |

| Hydrogen Bond Donors | 1 (amine group) | |

| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, oxygen, chlorine) | |

| pKa (most basic) | ~3.5 - 4.5 | Estimated for the pyridazine ring nitrogen. |

| Rotatable Bonds | 1 |

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

-

Reaction: Nucleophilic aromatic substitution of one chlorine atom in 3,6-dichloropyridazine with ammonia.

-

Protocol: To a solution of 3,6-dichloropyridazine (1 eq.) in a suitable solvent such as ethanol or in a sealed vessel, aqueous ammonia (excess) is added. The reaction mixture is heated at 100-150°C for several hours.[1] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.

Step 2: N-Oxidation of 3-Amino-6-chloropyridazine

-

Reaction: Selective oxidation of the N1-nitrogen of the pyridazine ring.

-

Protocol: 3-Amino-6-chloropyridazine (1 eq.) is dissolved in a suitable solvent like dichloromethane or chloroform. meta-Chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove excess acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-amino-6-chloro-1-oxide-pyridazine.

Step 3: Chlorination of 3-Amino-6-chloro-1-oxide-pyridazine

-

Reaction: Introduction of a chlorine atom at the 5-position.

-

Protocol: 3-Amino-6-chloro-1-oxide-pyridazine (1 eq.) is treated with phosphorus oxychloride (POCl₃) (excess), which also serves as the solvent. The mixture is heated under reflux for several hours. After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford 3-amino-5,6-dichloropyridazine.

Step 4: Methoxylation of 3-Amino-5,6-dichloropyridazine

-

Reaction: Selective nucleophilic substitution of the chlorine atom at the 6-position with a methoxy group.

-

Protocol: 3-Amino-5,6-dichloropyridazine (1 eq.) is dissolved in methanol. A solution of sodium methoxide (NaOMe) in methanol (1.1-1.2 eq.) is added, and the mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.

Potential Biological Significance and Signaling Pathways

While there is no specific biological data for this compound, the pyridazine scaffold is a key component of many kinase inhibitors. The 3-aminopyridazine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase domain of various enzymes. Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

For instance, many pyridazine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) or intracellular kinases involved in pro-inflammatory signaling pathways, such as the NF-κB pathway.

General Kinase Inhibitor Signaling Pathway

Caption: Hypothetical inhibition of a kinase cascade by a pyridazine derivative.

Conclusion

This compound represents an under-explored molecule within the medicinally important class of pyridazines. This technical guide provides a roadmap for its synthesis and a framework for understanding its potential biological activities based on its predicted physicochemical properties and the established pharmacology of the pyridazine scaffold. The proposed synthetic route offers a starting point for the chemical synthesis and subsequent biological evaluation of this compound. Further research is warranted to elucidate its actual properties and to explore its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds from 5-chloro-6-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of novel chemical entities using 5-chloro-6-methoxypyridazin-3-amine as a key building block. The protocols outlined below are based on established synthetic methodologies for analogous pyridazine systems, offering a strategic approach to the functionalization of this versatile scaffold. The primary focus is on leveraging the reactive chloro and amino moieties to introduce molecular diversity, a crucial step in the discovery of new therapeutic agents.

Overview of Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon, nitrogen, and oxygen-based substituents. The amino group at the 3-position can be acylated, alkylated, or used as a handle for further heterocyclic ring formation.

This document outlines two primary synthetic pathways for the diversification of the this compound core:

-

Palladium-Catalyzed Cross-Coupling Reactions: Specifically, the Suzuki-Miyaura coupling for the formation of C-C bonds.

-

Nucleophilic Aromatic Substitution (SNA r): For the introduction of various amine functionalities.

A preparatory protocol for the synthesis of the starting material, which is not widely commercially available, is also provided.

Synthesis of Starting Material: this compound

Experimental Protocol: Methoxylation of 3-amino-6-chloropyridazine

Materials:

-

3-amino-6-chloropyridazine

-

Sodium methoxide (25% w/w in methanol)

-

Copper powder

-

Methanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a sealed tube, combine 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 mL, 4.4 mmol, 25% w/w in methanol), and copper powder (331 mg, 5.17 mmol) in methanol (3 mL).

-

Heat the reaction mixture at 160°C for 24 hours.

-

After cooling to room temperature, dilute the mixture with methanol (10 mL) and filter to remove solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2) as the eluent to yield this compound.

Expected Yield: Based on similar reactions, a yield of approximately 85% can be anticipated.[1]

Synthesis of Novel Compounds via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it can be employed to couple various aryl or heteroaryl boronic acids with the 5-chloro position of the pyridazine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

To a reaction vessel, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2 mmol).

-

Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium(0) catalyst (0.05 mmol) under an inert atmosphere.

-

Heat the reaction mixture at reflux (typically 80-100°C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-phenyl-6-methoxypyridazin-3-amine | 65 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-6-methoxypyridazin-3-amine | 72 |

| 3 | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-6-methoxypyridazin-3-amine | 58 |

(Note: Yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates.)

Caption: Suzuki-Miyaura cross-coupling workflow.

Synthesis of Novel Compounds via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution at the 5-position, where the chlorine atom can be displaced by various nucleophiles, particularly amines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine, piperidine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

In an oven-dried flask under an inert atmosphere, combine this compound (1 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the palladium catalyst (0.01-0.05 mmol) and the ligand (0.01-0.05 mmol).

-

Add the anhydrous solvent.

-

Heat the reaction mixture (typically 80-110°C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Data Presentation:

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 5-(morpholino)-6-methoxypyridazin-3-amine | 80 |

| 2 | Piperidine | 5-(piperidin-1-yl)-6-methoxypyridazin-3-amine | 75 |

| 3 | Aniline | 5-(phenylamino)-6-methoxypyridazin-3-amine | 68 |

(Note: Yields are hypothetical and based on typical Buchwald-Hartwig amination reactions with similar substrates.)

Caption: Buchwald-Hartwig amination workflow.

Potential Biological Applications and Signaling Pathways

Derivatives of the pyridazine scaffold are known to exhibit a wide range of biological activities. For instance, substituted pyridazines have been investigated as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: General kinase inhibition signaling pathway.

Conclusion

The synthetic protocols detailed in these application notes provide a solid foundation for the exploration of novel chemical space starting from this compound. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the generation of diverse libraries of compounds with the potential for significant biological activity. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for Coupling Reactions of 5-chloro-6-methoxypyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common palladium-catalyzed cross-coupling reactions involving 5-chloro-6-methoxypyridazin-3-amine, a versatile building block in medicinal chemistry. The following sections outline established conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse derivatives for drug discovery and development programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is essential for the synthesis of aryl- or heteroaryl-substituted pyridazines.

General Reaction Scheme:

Experimental Protocol:

A recommended starting point for the Suzuki-Miyaura coupling of this compound is based on conditions reported for the analogous 3-amino-6-chloropyridazine.[1]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Ethanol (EtOH)

-

Nitrogen or Argon gas

-

Standard reaction glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent mixture of DME and ethanol.

-

Add a degassed 2 M aqueous solution of sodium carbonate (2.0 equiv.).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-6-methoxypyridazin-3-amine.

Data Presentation:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 6 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 8 | 70-80 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/EtOH/H₂O | 85 | 12 | 60-70 |

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of this compound with a wide range of primary and secondary amines to form C-N bonds. This reaction is pivotal for accessing novel amino-substituted pyridazine derivatives.

General Reaction Scheme:

Experimental Protocol:

The following protocol is a general guideline for the Buchwald-Hartwig amination of heteroaryl chlorides.[2][3][4]

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard reaction glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (0.04 equiv.).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent (toluene or dioxane).

-

Stir the mixture at room temperature for 10-15 minutes to form the active catalyst complex.

-

Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (1.5 equiv.).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the desired aminated product.

Data Presentation:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 100 | 16 | 75-88 |

Note: Yields are estimates based on general procedures and may require optimization for specific substrates.

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling provides a powerful method for the synthesis of alkynyl-substituted pyridazines by reacting this compound with terminal alkynes.

General Reaction Scheme:

Experimental Protocol:

The following is a general procedure for the Sonogashira coupling of heteroaryl halides.[5][6][7]

Materials:

-

This compound

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Nitrogen or Argon gas

-

Standard reaction glassware and magnetic stirrer

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in the anhydrous solvent.

-

Add the base (e.g., triethylamine, 3.0 equiv.).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring its progress by TLC or LC-MS.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired alkynyl-substituted pyridazine.

Data Presentation:

| Entry | Alkyne | Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 25 | 12 | 80-95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 75-90 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 40 | 16 | 70-85 |

Note: Yields are estimates and may be optimized by adjusting reaction parameters.

Mandatory Visualizations

Caption: General experimental workflow for palladium-catalyzed coupling reactions.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Application Note and Protocol for N-arylation of 5-chloro-6-methoxypyridazin-3-amine

Introduction